1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole

Researchers requiring a precisely characterized N-methylpyrrole-N-methylimidazole heterocyclic building block for SAR or medicinal chemistry studies face a scarcity of reliable, high-purity sources. 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole (CAS 771541-11-8) directly addresses this gap: a research-grade building block supplied at 98% purity with key physicochemical parameters experimentally verified. • Experimentally determined LogP of 1.43 enables accurate prediction of partitioning behavior in biological assays. • Consistent 98% purity minimizes confounding impurities in reaction optimization. • Available in standard research quantities (1 g, 5 g, 10 g) with batch-to-batch quality control.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B12867531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=NC=CN2C
InChIInChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3
InChIKeyUJBFPRTXPCZEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for Procurement


1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole (CAS 771541-11-8) is a heterocyclic compound composed of directly linked N-methylpyrrole and N-methylimidazole rings. It is primarily available as a research-grade building block with a reported purity of 98%. Its basic predicted properties include a molecular weight of 161.2 g/mol, a boiling point of 325.5 ± 34.0 °C, a density of 1.11 ± 0.1 g/cm³, and a pKa of 7.51 ± 0.25 . An experimentally determined LogP value of 1.4256 is also reported .

Why Generic Substitution Fails


Direct substitution of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole with close structural analogs is not advised for precise research applications. While basic physicochemical descriptors like LogP (1.43) and pKa (7.51) are known, the critical, quantifiable biological or performance data (e.g., binding affinity, selectivity, potency) required to establish interchangeability are absent from the accessible, non-excluded literature. The specific electronic and steric effects conferred by the dual N-methyl substitution and the 2,2'-linkage between pyrrole and imidazole are known class-level determinants of molecular recognition, but quantitative structure-activity relationships for this specific compound remain uncharacterized. Therefore, replacing it with a non-methylated analog or a positional isomer introduces an unquantified risk of failed experimental replication [1]. A complete differential evidence guide cannot be constructed due to the current scarcity of published, comparative data.

Quantitative Differentiation Evidence Gap


Validated Application Scenarios


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